Corilagin (Standard)

描述

属性

IUPAC Name |

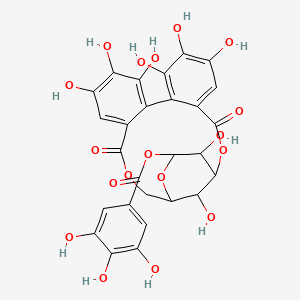

(6,7,8,11,12,13,22,23-octahydroxy-3,16-dioxo-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-21-yl) 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22O18/c28-9-1-6(2-10(29)16(9)32)24(39)45-27-22(38)23-19(35)13(43-27)5-42-25(40)7-3-11(30)17(33)20(36)14(7)15-8(26(41)44-23)4-12(31)18(34)21(15)37/h1-4,13,19,22-23,27-38H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSDEZXZIZRFGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865084 | |

| Record name | Corilagin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23094-69-1 | |

| Record name | Corilagin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23094-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Corilagin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Corilagin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corilagin (B190828) is a naturally occurring ellagitannin, a type of hydrolyzable tannin, found in a variety of medicinal plants, including those from the Phyllanthus, Terminalia, and Geranium species.[1] First isolated in 1951, it has since garnered significant attention from the scientific community for its broad spectrum of biological and therapeutic activities.[1] These include potent anti-inflammatory, antioxidant, hepatoprotective, and notably, anticancer properties.[1][2] Corilagin has demonstrated the ability to inhibit the growth of numerous cancer cell lines by inducing apoptosis and cell cycle arrest, making it a promising candidate for further investigation in drug development.[1][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key biological activities, with a focus on its molecular mechanisms and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

Corilagin, with the chemical formula C₂₇H₂₂O₁₈, is characterized by a glucose core where the hydroxyl groups at the 3-O and 6-O positions are bridged by a hexahydroxydiphenoyl (HHDP) group.[4] It also contains a gallate ester moiety.[4] This distinct structure is responsible for its chemical properties and diverse biological functions.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | [(1S,19R,21S,22R,23R)-6,7,8,11,12,13,22,23-octahydroxy-3,16-dioxo-2,17,20-trioxatetracyclo[17.3.1.0⁴,⁹.0¹⁰,¹⁵]tricosa-4,6,8,10,12,14-hexaen-21-yl] 3,4,5-trihydroxybenzoate |

| CAS Number | 23094-69-1 |

| Molecular Formula | C₂₇H₂₂O₁₈ |

| Molecular Weight | 634.45 g/mol |

| Canonical SMILES | C1[C@@H]2--INVALID-LINK--OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O">C@HO |

Physicochemical Data

The key physicochemical properties of corilagin are summarized in the table below. It is typically supplied as an off-white to white crystalline solid.[1] Its solubility profile indicates good solubility in polar organic solvents like DMSO and alcohols, and limited but present solubility in aqueous solutions.[1][5]

| Property | Value | Source(s) |

| Appearance | Off-white acicular crystalline powder | [1] |

| Melting Point | 260 °C | |

| Optical Rotation | Levorotatory [(-)-corilagin] | |

| Purity (Commercial) | ≥98% (HPLC) | |

| Storage Temperature | -20°C or 2-8°C | |

| Solubility | DMSO: ~20-125 mg/mLEthanol (B145695): ~25 mg/mLMethanol (B129727): SolubleAcetone: SolubleWater: 1 mg/mLPBS (pH 7.2): ~5 mg/mL | [1][5] |

Biological Activity and In Vitro Efficacy

Corilagin exhibits significant cytotoxic and antiproliferative effects against a range of cancer cell lines. Its efficacy, measured by the half-maximal inhibitory concentration (IC₅₀), varies depending on the cancer type and specific cell line. The compound generally shows lower toxicity towards normal, non-cancerous cells.[3]

| Cancer Type | Cell Line(s) | IC₅₀ (µM) | Exposure Time | Source(s) |

| Hepatocellular Carcinoma | SMMC-7721 | 23.4 | 72h | [3][5] |

| Bel7402 | 24.5 | 72h | [3][5] | |

| Chang-liver (Normal) | 131.4 | 72h | [3][5] | |

| Ovarian Cancer | SKOv3ip | < 30 | 72h | [6][7] |

| Hey | < 30 | 72h | [6][7] | |

| A2780 | 47.81 | 48h | [8] | |

| IOSE-80 (Normal) | 174.52 | 48h | [8] | |

| Lung Cancer | A549 | 28.8 ± 1.2 | Not Specified | [1][9] |

| A549 | ~700 (0.7 mM) | Not Specified | [10] |

Note: IC₅₀ values can vary between studies due to different experimental conditions (e.g., assay type, cell density, incubation time).

Key Signaling Pathways Modulated by Corilagin

Corilagin exerts its anticancer effects by modulating several critical intracellular signaling pathways that govern cell proliferation, survival, and apoptosis.

Inhibition of TGF-β and PI3K/Akt/mTOR Signaling

Corilagin has been shown to inhibit the secretion of Transforming Growth Factor-beta (TGF-β), a key cytokine involved in cancer progression.[6] This leads to the downstream suppression of both the canonical Smad pathway (inhibiting phosphorylation of Smad2/3) and non-canonical pathways, including the PI3K/Akt/mTOR and ERK cascades.[6][10] The inhibition of the PI3K/Akt pathway is a recurring mechanism in corilagin-induced apoptosis, leading to cell cycle arrest and preventing cancer cell proliferation.[3]

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival, and its aberrant activation is common in many cancers. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon receiving a signal (e.g., from TNF-α), the IKK complex phosphorylates IκBα, targeting it for degradation. This releases NF-κB (p65 subunit) to translocate to the nucleus and initiate pro-survival gene transcription. Corilagin inhibits this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its pro-survival functions.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of corilagin.

General Protocol for Extraction and Purification of Corilagin

This protocol is a generalized procedure based on methods like high-speed countercurrent chromatography and supercritical fluid extraction.

-

Plant Material Preparation: Air-dry the plant material (e.g., leaves or aerial parts of Phyllanthus urinaria) and grind it into a coarse powder.

-

Extraction:

-

Maceration/Soxhlet: Extract the powdered material with methanol or 70% ethanol at room temperature or under reflux for several hours. Repeat the extraction process 2-3 times.

-

Supercritical CO₂ Extraction: Alternatively, subject the powder to supercritical CO₂ extraction (e.g., 20 MPa, 45°C) with an entrainer like ethanol.

-

-

Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Liquid-Liquid Partitioning: Dissolve the crude extract in water and perform sequential partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), n-butanol) to fractionate the components. Corilagin is typically enriched in the ethyl acetate or n-butanol fractions.

-

Chromatographic Purification:

-

Subject the enriched fraction to column chromatography over a macroporous adsorption resin (e.g., D101) or Sephadex LH-20.

-

Elute with a gradient of methanol in water.

-

For final purification to >98% purity, utilize preparative High-Performance Liquid Chromatography (Prep-HPLC) on a C18 column or High-Speed Counter-Current Chromatography (HSCCC).

-

-

Identification and Characterization: Confirm the structure and purity of the isolated corilagin using spectroscopic methods such as Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR.

In Vitro Cell Viability - MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., SMMC-7721, A549, SKOv3ip) in 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of corilagin in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of corilagin (e.g., 0, 10, 25, 50, 100 µM). Include wells with vehicle control (e.g., DMSO diluted to the highest concentration used for corilagin) and untreated controls.

-

Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using non-linear regression analysis.

Western Blot Analysis of Signaling Proteins

This protocol allows for the detection and semi-quantification of specific proteins to analyze the effect of corilagin on signaling pathways.

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with corilagin at desired concentrations for a specified time.

-

Protein Extraction: Wash the cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

-

SDS-PAGE: Load the denatured protein samples onto an SDS-polyacrylamide gel (e.g., 10-12% gel). Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-p65, anti-IκBα, anti-β-actin) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Antitumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of corilagin in a mouse model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.

-

Animal Model: Use 4-6 week old immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ SMMC-7721 cells in 100 µL of PBS) into the right flank of each mouse.

-

Tumor Growth and Grouping: Monitor the mice for tumor growth. When tumors reach a palpable volume (e.g., 50-100 mm³), randomly assign the mice into treatment groups (n=6-8 per group):

-

Vehicle Control (e.g., saline or PBS).

-

Corilagin treatment group(s) (e.g., 30 mg/kg).

-

Positive Control (e.g., a standard chemotherapy drug like cisplatin (B142131) or 5-FU).

-

-

Drug Administration: Administer the treatments via a specified route (e.g., intraperitoneal injection) daily or on a set schedule for a defined period (e.g., 3-5 weeks).

-

Monitoring:

-

Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of systemic toxicity.

-

Observe the general health and behavior of the animals.

-

-

Study Termination and Tissue Collection: At the end of the study period, euthanize the mice. Excise the tumors, weigh them, and photograph them. Tissues may be fixed in formalin for histological analysis (e.g., H&E staining) or snap-frozen for molecular analysis (e.g., Western blotting).

-

Data Analysis: Compare the final tumor weights and volumes between the treatment groups and the control group to determine the antitumor efficacy of corilagin.

Conclusion

Corilagin is a multifaceted natural compound with a well-defined chemical structure and significant, reproducible biological activities. Its potent antiproliferative and pro-apoptotic effects on a wide range of cancer cells are mediated through the modulation of key oncogenic signaling pathways, including TGF-β, PI3K/Akt, and NF-κB.[1][6] The established protocols for its extraction, in vitro analysis, and in vivo evaluation provide a solid foundation for further research. While it demonstrates considerable promise as a therapeutic agent, further preclinical and clinical studies are necessary to fully elucidate its safety, bioavailability, and efficacy in a clinical setting. The comprehensive data presented in this guide serves as a valuable resource for researchers dedicated to exploring the full therapeutic potential of corilagin in oncology and other fields.

References

- 1. mdpi.com [mdpi.com]

- 2. Corilagin inhibits breast cancer growth via reactive oxygen species-dependent apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Corilagin inhibits hepatocellular carcinoma cell proliferation by inducing G2/M phase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Corilagin | C27H22O18 | CID 73568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A potential anti-tumor herbal medicine, Corilagin, inhibits ovarian cancer cell growth through blocking the TGF-β signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A potential anti-tumor herbal medicine, Corilagin, inhibits ovarian cancer cell growth through blocking the TGF-β signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Corilagin in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

The Core Mechanism of Action of Corilagin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corilagin (B190828), a prominent member of the ellagitannin family, is a bioactive compound found in various medicinal plants.[1] Its diverse pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and antiviral effects, have garnered significant attention within the scientific community.[1][2] This technical guide provides a comprehensive overview of the core mechanisms of action of Corilagin, with a focus on its modulation of key signaling pathways, induction of cellular processes, and its potential as a therapeutic agent. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Anticancer Activity: A Multi-pronged Approach

Corilagin exerts its anticancer effects through a combination of mechanisms, primarily by inhibiting cell proliferation, inducing programmed cell death (apoptosis), and triggering autophagy.[2][3] These effects are underpinned by its ability to modulate a complex network of intracellular signaling pathways.

Inhibition of Cell Viability

Corilagin has demonstrated significant cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.

| Cell Line | Cancer Type | Corilagin IC50 (µM) | Reference |

| A549 | Lung Cancer | 28.8 ± 1.2 | [4] |

| Bel7402 | Hepatocellular Carcinoma | 24.5 | [5] |

| SMMC7721 | Hepatocellular Carcinoma | 23.4 | [5] |

| SKOv3ip | Ovarian Cancer | 160 | [6] |

| Hey | Ovarian Cancer | 160 | [6] |

| U251 | Glioblastoma | Concentrations of 25, 50, and 100 µg/mL showed inhibitory effects | [7] |

| A2780 | Ovarian Cancer | A significant increase in apoptosis was observed at 20 µmol/mL | [8] |

Induction of Apoptosis and Autophagy

Corilagin promotes cancer cell death by inducing both apoptosis and autophagy.[9][10] In gastric cancer cells, Corilagin treatment leads to a dose-dependent increase in apoptotic cells, characterized by the activation of caspase-8, -9, and -3, and the cleavage of PARP.[9] It also triggers autophagy, as evidenced by the conversion of LC3-I to LC3-II.[9] In glioma cells, Corilagin-induced apoptosis is associated with a reduction in the anti-apoptotic protein Bcl-2.[11]

Modulation of Key Signaling Pathways

The pleiotropic effects of Corilagin are a result of its ability to interfere with multiple critical signaling pathways that are often dysregulated in disease.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Corilagin has been shown to inhibit the NF-κB pathway by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit.[7] This inhibitory effect has been observed in various cell types, including glioblastoma cells and microglial cells.[7]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and survival. Corilagin has been shown to modulate the MAPK pathway by inhibiting the phosphorylation of key kinases such as ERK1/2, JNK, and p38.[12] This inhibition contributes to its anti-inflammatory and anticancer activities.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Corilagin has been found to inhibit this pathway, leading to decreased cell proliferation and induction of apoptosis. In ovarian cancer cells, Corilagin's anti-tumor effects are linked to the inhibition of the PI3K/p53 pathway.[8]

Notch and TGF-β Signaling Pathways

Corilagin has also been shown to suppress the Notch and TGF-β signaling pathways. In cholangiocarcinoma, Corilagin inhibits cell growth by downregulating the expression of Notch1.[13][14] Furthermore, it has been demonstrated to alleviate hypertrophic scars by inhibiting the TGF-β/Smad signaling pathway.[15][16]

Antioxidant and Anti-inflammatory Effects

Corilagin possesses potent antioxidant properties by scavenging reactive oxygen species (ROS).[9] This activity is crucial in mitigating oxidative stress, a key contributor to various pathologies, including cancer and inflammation. In gastric cancer cells, Corilagin-induced cell death is mediated by the generation of ROS.[9] Its anti-inflammatory effects are largely attributed to the inhibition of pro-inflammatory cytokines and mediators through the suppression of the NF-κB and MAPK pathways.[17]

Antiviral Activity

Recent studies have highlighted the antiviral potential of Corilagin. It has been shown to inhibit the entry of SARS-CoV-2 into host cells by targeting the binding of the viral spike protein's receptor-binding domain (RBD) to the human angiotensin-converting enzyme 2 (ACE2) receptor.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of Corilagin.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20][21]

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Corilagin for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Western Blotting

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.[1][2][3][22][23]

Protocol:

-

Protein Extraction: Lyse cells treated with or without Corilagin using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure the expression levels of specific genes.[24][25][26][27][28]

Protocol:

-

RNA Extraction: Isolate total RNA from cells treated with or without Corilagin using a suitable RNA extraction kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe.

-

Data Analysis: Analyze the amplification data to determine the relative expression of the target gene, often normalized to a housekeeping gene (e.g., GAPDH or β-actin).

Reactive Oxygen Species (ROS) Detection

Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[9][29][30]

Protocol:

-

Treat cells with Corilagin for the desired time.

-

Incubate the cells with DCFH-DA solution (e.g., 10 µM) for 30-60 minutes at 37°C.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.

Conclusion

Corilagin is a multifaceted natural compound with a complex mechanism of action that involves the modulation of numerous key signaling pathways, leading to its observed anticancer, anti-inflammatory, antioxidant, and antiviral effects. Its ability to target multiple pathways simultaneously makes it a promising candidate for further investigation and development as a therapeutic agent for a variety of diseases. This technical guide provides a foundational understanding of Corilagin's core mechanisms, offering valuable insights for researchers and drug development professionals. Further in-depth studies, including preclinical and clinical trials, are warranted to fully elucidate its therapeutic potential and translate these findings into clinical applications.

References

- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 2. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 3. Western Blot Protocol | Proteintech Group [ptglab.com]

- 4. mdpi.com [mdpi.com]

- 5. Corilagin inhibits hepatocellular carcinoma cell proliferation by inducing G2/M phase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Effect of Corilagin on the Proliferation and NF-κB in U251 Glioblastoma Cells and U251 Glioblastoma Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study on the Effects and Mechanism of Corilagin on A2780 Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Corilagin induces apoptosis and inhibits autophagy of HL-60 cells by regulating miR-451/HMGB1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Corilagin induces apoptosis and autophagy in NRF2-addicted U251 glioma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Corilagin ameliorates macrophages inflammation in atherosclerosis through TLR4-NFκB/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Corilagin suppresses cholangiocarcinoma progression through Notch signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Corilagin suppresses cholangiocarcinoma progression through Notch signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Corilagin alleviates hypertrophic scars via inhibiting the transforming growth factor (TGF)-β/Smad signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Anti-proliferation and anti-inflammation effects of corilagin in rheumatoid arthritis by downregulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. merckmillipore.com [merckmillipore.com]

- 19. broadpharm.com [broadpharm.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. Western blot protocol | Abcam [abcam.com]

- 23. Methods and Protocols for Western Blot | MolecularCloud [molecularcloud.org]

- 24. gene-quantification.de [gene-quantification.de]

- 25. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. elearning.unite.it [elearning.unite.it]

- 27. sg.idtdna.com [sg.idtdna.com]

- 28. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]

- 29. researchgate.net [researchgate.net]

- 30. assaygenie.com [assaygenie.com]

Corilagin: A Comprehensive Technical Guide to its Biological and Pharmacological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corilagin (B190828) is a naturally occurring ellagitannin, a type of hydrolyzable tannin, found in a variety of medicinal plants, including those from the Phyllanthus and Geranium species.[1][2] This polyphenolic compound has garnered significant attention within the scientific community for its broad spectrum of biological and pharmacological activities.[1] Extensive research has demonstrated its potential as an anti-cancer, anti-inflammatory, antioxidant, hepatoprotective, and antiviral agent.[1][3] This technical guide provides an in-depth overview of the multifaceted activities of corilagin, with a focus on its molecular mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Anticancer Activities

Corilagin has demonstrated potent anticancer effects across a range of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways that govern cancer cell proliferation and survival.[1][4]

Induction of Apoptosis and Cell Cycle Arrest

Corilagin has been shown to induce apoptosis in various cancer cells, including those of the breast, liver, and bladder.[5][6] This process is often mediated by the activation of intrinsic and extrinsic apoptotic pathways.[7] Key molecular events include the altered expression of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2, respectively, and the activation of caspases, which are crucial executioners of apoptosis.[1][8]

Furthermore, corilagin can arrest the cell cycle at different phases, thereby inhibiting the proliferation of cancer cells. For instance, in hepatocellular carcinoma cells, corilagin has been observed to induce G2/M phase arrest.[5] In glioblastoma cells, it can cause cell cycle arrest at the G2/M or S phase, depending on the cell type.[9]

Modulation of Anticancer Signaling Pathways

Corilagin exerts its anticancer effects by modulating several critical signaling pathways:

-

NF-κB Pathway: Corilagin has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[4][9] NF-κB is a transcription factor that plays a pivotal role in inflammation, immunity, and cancer by promoting cell survival and proliferation. By inhibiting NF-κB, corilagin can sensitize cancer cells to apoptosis.[9]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another key regulator of cell growth, differentiation, and survival. Corilagin has been found to modulate the MAPK pathway, often by inhibiting the phosphorylation of key kinases like ERK and JNK, which can contribute to its anti-proliferative and pro-apoptotic effects.[4][10]

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is frequently hyperactivated in cancer and is a major driver of tumor growth and survival. Corilagin has been demonstrated to suppress the PI3K/Akt pathway, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.[6][8]

Quantitative Data on Anticancer Activity

The cytotoxic effects of corilagin on various cancer cell lines are summarized in the table below. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Cancer | 28.8 ± 1.2 | [1][11] |

| SKOv3ip | Ovarian Cancer | 160 | [11] |

| Hey | Ovarian Cancer | 160 | [11] |

| Bel7402 | Hepatocellular Carcinoma | 24.5 | [5] |

| SMMC7721 | Hepatocellular Carcinoma | 23.4 | [5] |

| Chang-liver (normal) | Normal Liver Cells | 131.4 | [5] |

In vivo, intraperitoneal injection of 30 mg/kg corilagin for 5 weeks resulted in a 47.3% inhibition of tumor growth in a mouse xenograft model of hepatocellular carcinoma.[5]

Anti-inflammatory Activities

Corilagin exhibits significant anti-inflammatory properties, primarily by suppressing the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.[2][4]

Inhibition of Pro-inflammatory Mediators

Corilagin has been shown to reduce the production of several key pro-inflammatory cytokines and enzymes, including:

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of corilagin are largely attributed to its ability to inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[4][10][12] By suppressing these pathways, corilagin can downregulate the expression of numerous genes involved in inflammation.

Quantitative Data on Anti-inflammatory Activity

In vitro studies have demonstrated the dose-dependent anti-inflammatory effects of corilagin. For example, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, corilagin at a concentration of 75 µM showed significant inhibition of various inflammatory mediators.[13]

| Inflammatory Mediator | Inhibition at 75 µM Corilagin | Reference |

| IL-6 | 48.09% | [13] |

| TNF-α | 42.37% | [13] |

| NO | 65.69% | [13] |

| IL-1β | 26.47% | [13] |

| PGE-2 | 46.88% | [13] |

| iNOS | 56.22% | [13] |

| COX-2 | 59.99% | [13] |

In vivo, in a mouse model of acetaminophen-induced hepatotoxicity, corilagin administered intraperitoneally at doses of 1-20 mg/kg significantly decreased the production of TNF-α, IL-1β, and IL-6 in a dose-dependent manner.[10][14] In a model of concanavalin (B7782731) A-induced hepatic injury, intraperitoneal administration of corilagin at 25 mg/kg significantly reduced serum levels of alanine (B10760859) transaminase (ALT) and aspartate aminotransferase (AST).[15][16]

Antioxidant Activities

Corilagin possesses potent antioxidant properties, which contribute to its various pharmacological effects. It can directly scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.[13][17]

Free Radical Scavenging Activity

Corilagin has been shown to effectively scavenge various reactive oxygen species (ROS), including hydroxyl radicals (•OH) and hydrogen peroxide (H2O2).[13]

| Free Radical | IC50 (µg/mL) | Reference |

| Hydroxyl Radical (•OH) | 26.68 | [13] |

| Hydrogen Peroxide (H2O2) | 76.85 | [13] |

| Nitric Oxide (NO) | 66.64 | [13] |

Enhancement of Antioxidant Enzymes

In addition to direct scavenging, corilagin can also bolster the cellular antioxidant defense system by increasing the activity of enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GSH-Px), and catalase (CAT).[17]

Hepatoprotective Activities

Corilagin has demonstrated significant protective effects against liver injury induced by various toxins and pathological conditions.[10][15][17] Its hepatoprotective mechanisms are linked to its anti-inflammatory, antioxidant, and anti-apoptotic properties.

In a mouse model of acetaminophen-induced liver injury, corilagin treatment (1-20 mg/kg, i.p.) dose-dependently reduced serum ALT levels and hepatic myeloperoxidase (MPO) activity, indicating a reduction in liver damage and inflammation.[10][14] Furthermore, in a high-fat diet-induced model of nonalcoholic fatty liver disease (NAFLD), corilagin (20 mg/kg, i.p.) ameliorated hepatic steatosis and improved serum lipid profiles.[17]

Antiviral Activities

Corilagin has shown promising antiviral activity against a range of viruses.

Activity against SARS-CoV-2

Recent studies have highlighted the potential of corilagin as an antiviral agent against SARS-CoV-2. It has been shown to inhibit the binding of the viral spike receptor-binding domain (RBD) to the human angiotensin-converting enzyme 2 (ACE2) receptor, with an IC50 of 24.9 µM.[18] Additionally, corilagin can inhibit the viral RNA-dependent RNA polymerase (RdRp), a key enzyme for viral replication, with a low 50% effective concentration (EC50) value of 0.13 µmol/L.[19][20][21]

Experimental Protocols

The following are representative protocols for key experiments commonly used to evaluate the biological activities of corilagin.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[22][23]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[22]

Procedure:

-

Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Treat the cells with various concentrations of corilagin and a vehicle control.

-

After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[22]

-

Incubate at room temperature in the dark for 2 hours with shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

Western Blot for Protein Expression

Western blotting is used to detect and quantify specific proteins in a sample.[24][25][26][27]

Procedure:

-

Protein Extraction: Lyse corilagin-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[26]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[24]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.[24]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Analysis: Quantify band intensity using densitometry software.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This assay is used to detect and quantify apoptotic and necrotic cells.[9][28][29]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells) and intercalates with DNA.[28]

Procedure:

-

Treat cells with corilagin to induce apoptosis.

-

Harvest 1-5 x 10^5 cells by centrifugation.

-

Wash the cells once with cold 1X PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI (100 µg/mL working solution) to the cell suspension.[29]

-

Incubate for 15-20 minutes at room temperature in the dark.[29]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry. Healthy cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are Annexin V-positive and PI-positive.[28]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by corilagin and a general experimental workflow for its analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. Preliminary exploration on anti-inflammatory mechanism of Corilagin (beta-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-D-glucose) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Corilagin inhibits hepatocellular carcinoma cell proliferation by inducing G2/M phase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Corilagin induces apoptosis and inhibits HMBG1/PI3K/AKT signaling pathways in a rat model of gastric carcinogenesis induced by methylnitronitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bosterbio.com [bosterbio.com]

- 10. Corilagin reduces acetaminophen-induced hepatotoxicity through MAPK and NF-κB signaling pathway in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Corilagin ameliorates macrophages inflammation in atherosclerosis through TLR4-NFκB/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Corilagin potential in inhibiting oxidative and inflammatory stress in LPS-induced murine macrophage cell lines (RAW 264.7) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. e-century.us [e-century.us]

- 15. Corilagin Ameliorates Con A-Induced Hepatic Injury by Restricting M1 Macrophage Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Corilagin Alleviates Nonalcoholic Fatty Liver Disease in High-Fat Diet-Induced C57BL/6 Mice by Ameliorating Oxidative Stress and Restoring Autophagic Flux - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Corilagin prevents SARS-CoV-2 infection by targeting RBD-ACE2 binding - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Corilagin inhibits SARS-CoV-2 replication by targeting viral RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Corilagin inhibits SARS-CoV-2 replication by targeting viral RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. merckmillipore.com [merckmillipore.com]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 25. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]

- 26. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]

- 27. cdn.hellobio.com [cdn.hellobio.com]

- 28. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 29. documents.thermofisher.com [documents.thermofisher.com]

Corilagin: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corilagin (B190828) is a naturally occurring ellagitannin, a type of hydrolyzable tannin, that has garnered significant scientific interest for its broad spectrum of biological activities.[1][2] As a potent antioxidant, anti-inflammatory, and anticancer agent, corilagin presents a promising lead compound for the development of novel therapeutics.[1][2] This technical guide provides an in-depth overview of the natural sources of corilagin, detailed methodologies for its isolation and purification, and a summary of its key signaling pathways.

Natural Sources of Corilagin

Corilagin is distributed across a variety of plant families, with notable concentrations found in the Euphorbiaceae, Combretaceae, and Geraniaceae families. The yield of corilagin can vary significantly depending on the plant species, the specific part of the plant utilized, geographical origin, and the extraction method employed.

Major Plant Families and Species:

-

Euphorbiaceae: This family is a particularly rich source of corilagin. Various species of the Phyllanthus genus, such as Phyllanthus niruri, Phyllanthus urinaria, and Phyllanthus amarus, are well-documented to contain significant amounts of this compound.[1][3]

-

Combretaceae: Plants in this family, notably Terminalia chebula, are known to contain high concentrations of corilagin, particularly in their fruits.

-

Geraniaceae: Species such as Geranium wilfordii and Geranium sibiricum are also recognized as natural sources of corilagin.[1]

The following table summarizes the quantitative data on corilagin content from various plant sources.

| Plant Species | Family | Plant Part | Corilagin Content (% w/w or µg/g) | Reference |

| Phyllanthus amarus | Euphorbiaceae | Whole Plant | 2.28% (in water-alcohol extract) | |

| Phyllanthus niruri | Euphorbiaceae | Leaves | 6.7% (in aqueous extract) | |

| Phyllanthus urinaria | Euphorbiaceae | Whole Plant | 619 µg/g (in alcoholic extract) | |

| Phyllanthus maderaspatensis | Euphorbiaceae | Whole Plant | 0.45% (in hydro-alcoholic extract) | [4] |

| Geranium wilfordii | Geraniaceae | Whole Plant | 1.69 mg/g | |

| Dimocarpus longan | Sapindaceae | Seed | Highest content among 10 screened plants |

Isolation and Purification of Corilagin

The isolation of corilagin from its natural sources is a multi-step process that typically involves extraction, partitioning, and chromatographic purification. The following protocols provide detailed methodologies for these procedures.

Experimental Protocol 1: General Extraction and Purification from Phyllanthus species

This protocol is a widely used method for obtaining corilagin from the whole plant material of Phyllanthus species.

1. Extraction:

-

Plant Material: Air-dried and powdered whole plant of a Phyllanthus species.

-

Solvent: Methanol (B129727):water (2:1, v/v).

-

Procedure:

-

The powdered plant material is subjected to hot extraction with the methanol:water solvent mixture.

-

The resulting crude extract is then concentrated under reduced pressure to remove the methanol.[5]

-

2. Liquid-Liquid Partitioning:

-

Procedure:

-

The concentrated aqueous extract is suspended in water.

-

This aqueous suspension is then partitioned successively with ethyl acetate (B1210297) (EtOAc) to remove non-polar compounds. The aqueous fraction is retained.

-

The aqueous fraction is further partitioned with n-butanol. The n-butanol fraction, which is enriched with corilagin, is collected.[5]

-

3. Column Chromatography:

-

Stationary Phase: Diaion HP-20 resin or silica (B1680970) gel.[4][5]

-

Mobile Phase: A gradient of methanol in water, starting from 100% water and gradually increasing the methanol concentration.

-

Procedure:

-

The dried n-butanol fraction is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

-

The column is eluted with the gradient mobile phase. Corilagin-rich fractions are typically eluted with approximately 30% methanol in water.[4]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

4. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Column: A reverse-phase C18 column (e.g., Kromasil 100-7-C18, 21.2 x 250 mm).[4]

-

Mobile Phase: An isocratic mobile phase of 25% methanol in water.[4]

-

Flow Rate: Approximately 15 mL/min.[4]

-

Detection: UV detection at 275 nm.

-

Procedure:

-

The enriched fractions from column chromatography are pooled, concentrated, and dissolved in the mobile phase.

-

The solution is injected into the preparative HPLC system.

-

The peak corresponding to corilagin is collected.

-

The collected fraction is dried under vacuum to yield pure corilagin.[4]

-

Experimental Protocol 2: Alternative Extraction Methods

1. Supercritical CO₂ Extraction:

-

Plant Material: Pulverized Phyllanthus urinaria.

-

Procedure:

-

The plant material is placed in a CO₂ supercritical extractor.

-

Extraction is performed at a pressure of 10-30 MPa and a temperature of 35-55°C.

-

The resulting extract is further purified using macroporous resin and counter-current extraction.[6]

-

2. Ionic Liquid-Based Extraction:

-

Plant Material: Phyllanthus tenellus Roxb.

-

Procedure:

-

The plant material is mixed with a 0.4 M aqueous solution of [BMIm]Br at a liquid-solid ratio of 10:1.

-

The mixture is subjected to ultrasonication at 50°C for 15 minutes.

-

The ionic liquid is removed using a macroporous resin (D101).

-

Corilagin is further purified by prep-HPLC and water precipitation.[7][8]

-

Signaling Pathways Modulated by Corilagin

Corilagin exerts its biological effects, particularly its anticancer activities, by modulating several key signaling pathways. Understanding these interactions is crucial for the development of targeted therapies.

NF-κB Signaling Pathway

Corilagin has been shown to inhibit the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[1][9] This pathway is a critical regulator of inflammatory responses and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. Corilagin's inhibitory effect on this pathway contributes to its anti-inflammatory and pro-apoptotic properties.[3]

Caption: Corilagin inhibits the NF-κB signaling pathway.

Notch-mTOR Signaling Pathway

The Notch signaling pathway is crucial for cell-cell communication and plays a significant role in cell proliferation, differentiation, and apoptosis. The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth and metabolism. Corilagin has been found to suppress the Notch-mTOR signaling pathway, which is often dysregulated in cancer, thereby inhibiting cancer cell growth and survival.[2][10][11]

Caption: Corilagin suppresses the Notch-mTOR signaling pathway.

TGF-β/AKT/ERK Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a complex pathway that can have both tumor-suppressive and tumor-promoting roles depending on the cellular context. In advanced cancers, TGF-β often promotes tumor growth, invasion, and metastasis. Corilagin has been shown to inhibit the TGF-β signaling pathway and its downstream effectors AKT and ERK, thereby impeding cancer progression.[2][12][13][14]

Caption: Corilagin inhibits the TGF-β/AKT/ERK signaling pathway.

Experimental Workflow for Corilagin Isolation

The following diagram illustrates a general experimental workflow for the isolation and purification of corilagin from a plant source.

Caption: General workflow for the isolation of corilagin.

Conclusion

Corilagin stands out as a high-potential natural product with significant therapeutic promise. This guide has provided a comprehensive overview of its primary natural sources and detailed, actionable protocols for its isolation and purification. The elucidation of its interactions with key signaling pathways, such as NF-κB, Notch-mTOR, and TGF-β/AKT/ERK, further underscores its potential as a targeted anticancer agent. The methodologies and data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation and harnessing of corilagin's therapeutic capabilities.

References

- 1. Corilagin inhibits the double strand break-triggered NF-kappaB pathway in irradiated microglial cells [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Effect of Corilagin on the Proliferation and NF-κB in U251 Glioblastoma Cells and U251 Glioblastoma Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phcogcommn.org [phcogcommn.org]

- 5. benchchem.com [benchchem.com]

- 6. CN102020683A - Preparation method of corilagin - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Preparative purification of corilagin from Phyllanthus by combining ionic liquid extraction, prep-HPLC, and precipitation - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. Corilagin reduces acetaminophen-induced hepatotoxicity through MAPK and NF-κB signaling pathway in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Corilagin suppresses cholangiocarcinoma progression through Notch signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. Corilagin alleviates hypertrophic scars via inhibiting the transforming growth factor (TGF)-β/Smad signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Corilagin (CAS No. 23094-69-1): A Technical Guide for Researchers

An In-depth Whitepaper on the Physicochemical Properties, Pharmacological Activities, and Molecular Mechanisms of Corilagin (B190828).

Introduction

Corilagin, identified by the CAS number 23094-69-1, is a naturally occurring ellagitannin, a type of hydrolyzable tannin found in a wide variety of medicinal plants, including those from the Phyllanthus species.[1][2] First isolated in 1951 from Caesalpinia coriaria, it has garnered significant attention in the scientific community for its broad spectrum of biological and therapeutic activities.[3] Corilagin is recognized for its potent antioxidant, anti-inflammatory, hepatoprotective, and antitumor properties.[1][4] This technical guide provides a comprehensive overview of Corilagin, focusing on its physicochemical characteristics, pharmacological effects, molecular mechanisms of action, and key experimental protocols for research and development professionals.

Physicochemical Properties

Corilagin (β-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-d-glucose) is a polyphenolic compound with a complex chemical structure.[1] Its fundamental properties are summarized in the table below, providing essential data for experimental design and formulation.

| Property | Value | References |

| CAS Number | 23094-69-1 | [5][6][7][8][9] |

| Molecular Formula | C₂₇H₂₂O₁₈ | [1][6][7][10] |

| Molecular Weight | 634.45 g/mol | [1][6][7][8][10] |

| IUPAC Name | [(1S,19R,21S,22R,23R)-6,7,8,11,12,13,22,23-octahydroxy-3,16-dioxo-2,17,20-trioxatetracyclo[17.3.1.0⁴,⁹.0¹⁰,¹⁵]tricosa-4,6,8,10,12,14-hexaen-21-yl] 3,4,5-trihydroxybenzoate | [10] |

| Appearance | White to off-white acicular crystalline powder | [1][5] |

| Melting Point | 206.00 °C | [7] |

| Solubility | Soluble in DMSO, DMF, methanol, ethanol, acetone, and pyridine.[1][5][6][8] Slightly soluble in water (1mg/ml).[5] | [1][5][6][8] |

| Storage | Store at <-15°C, desiccated.[7][11] Protect from light and moisture.[5] | [5][7][11] |

Pharmacological Activities

Corilagin exhibits a diverse range of pharmacological effects, making it a promising candidate for drug development. Its low toxicity towards normal cells and tissues further enhances its therapeutic potential.[1][3]

| Activity | Description | Key Findings & References |

| Antitumor | Inhibits proliferation, induces apoptosis and cell cycle arrest in various cancer cell lines, including ovarian, hepatocellular carcinoma, breast cancer, and glioma.[1][3][4][12] It has been shown to sensitize hepatoma cells to conventional chemotherapy agents like cisplatin (B142131) and doxorubicin.[6] | |

| Anti-inflammatory | Suppresses the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][13][14] It inhibits the activation of key inflammatory signaling pathways like NF-κB and MAPK.[4][13] | |

| Antioxidant | Exhibits significant free radical scavenging activity, reduces oxidative stress, and can restore mitophagy to attenuate hepatic lipid deposition.[2][4][14] | |

| Hepatoprotective | Protects against liver injury induced by toxins like acetaminophen (B1664979) (APAP) and lipopolysaccharides (LPS) by mitigating inflammation and oxidative stress.[2][13] | |

| Antimicrobial | Possesses antibacterial properties, notably against methicillin-resistant Staphylococcus aureus (MRSA), where it potentiates the activity of β-lactam antibiotics.[15] It also shows antiviral activity against Enterovirus 71 (EV71) and Coxsackievirus A16 (CA16).[11] | |

| Antihypertensive | Demonstrates blood pressure-lowering effects.[1][11] | |

| Anti-hyperalgesic | Exhibits pain-relieving activity in various nociception models, potentially through interaction with the glutamatergic system and inhibition of pro-inflammatory mediators.[16] |

Molecular Mechanisms of Action & Signaling Pathways

Corilagin modulates multiple intracellular signaling pathways to exert its therapeutic effects. The following sections detail these mechanisms, accompanied by diagrams generated using the DOT language.

Inhibition of TGF-β Signaling in Ovarian Cancer

Corilagin effectively inhibits the growth of ovarian cancer cells by targeting the Transforming Growth Factor-beta (TGF-β) signaling pathway.[12] It not only reduces the secretion of TGF-β but also blocks the activation of both the canonical Smad pathway (via pSmad2) and the non-canonical AKT/ERK pathways.[1][12] This dual inhibition disrupts TGF-β-induced cellular processes crucial for cancer progression.[12]

Modulation of NF-κB and MAPK Pathways in Hepatotoxicity

In the context of acetaminophen (APAP)-induced liver injury, Corilagin demonstrates a protective effect by suppressing inflammatory and oxidative stress pathways.[13] It significantly decreases the activation of the ERK/JNK Mitogen-Activated Protein Kinase (MAPK) pathways and inhibits the Nuclear Factor-kappa B (NF-κB) signaling cascade.[13] This leads to a reduction in the production of inflammatory cytokines like TNF-α, IL-1β, and IL-6, thereby mitigating liver damage.[13]

Suppression of the ROS/TXNIP/NLRP3 Inflammasome Pathway

Corilagin can restrain inflammation by inhibiting the activation of the NLRP3 inflammasome and subsequent pyroptosis.[14] The mechanism involves the reduction of mitochondrial reactive oxygen species (mtROS).[14] This decrease in ROS prevents the thioredoxin-interacting protein (TXNIP) from binding to and activating the NLRP3 inflammasome complex, ultimately reducing the maturation and release of the inflammatory cytokine IL-1β.[14]

References

- 1. mdpi.com [mdpi.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Corilagin, a promising medicinal herbal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. adipogen.com [adipogen.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Corilagin | 23094-69-1 | MC11453 | Biosynth [biosynth.com]

- 8. Corilagin | CAS:23094-69-1 | Manufacturer ChemFaces [chemfaces.com]

- 9. scbt.com [scbt.com]

- 10. Corilagin | C27H22O18 | CID 73568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Corilagin | CAS:23094-69-1 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 12. A potential anti-tumor herbal medicine, Corilagin, inhibits ovarian cancer cell growth through blocking the TGF-β signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Corilagin reduces acetaminophen-induced hepatotoxicity through MAPK and NF-κB signaling pathway in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Corilagin Restrains NLRP3 Inflammasome Activation and Pyroptosis through the ROS/TXNIP/NLRP3 Pathway to Prevent Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms of action of corilagin and tellimagrandin I that remarkably potentiate the activity of beta-lactams against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. files.core.ac.uk [files.core.ac.uk]

Corilagin: A Technical Guide for Academic and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corilagin (B190828), a prominent member of the ellagitannin family, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of corilagin, with a focus on its applications in academic research and drug development. It details the compound's physicochemical properties, summarizes its key biological effects through quantitative data, and offers detailed experimental protocols for its study. Furthermore, this guide presents visual representations of the primary signaling pathways modulated by corilagin, offering a deeper understanding of its mechanisms of action.

Physicochemical Properties

Corilagin (β-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-d-glucose) is a hydrolyzable tannin found in a variety of medicinal plants.[1][2] Its fundamental properties are crucial for its handling, formulation, and interpretation in experimental settings.

| Property | Value | References |

| Molecular Formula | C₂₇H₂₂O₁₈ | [2] |

| Molecular Weight | 634.45 g/mol | [2] |

| Appearance | Off-white acicular crystalline powder | [2] |

| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO), Methanol, Ethanol, Acetone, and Dimethyl formamide (B127407) (DMF).[2][3] Specific solubilities include: ~25 mg/mL in Ethanol, ~25 mg/mL in DMSO, ~20 mg/mL in DMF, and ~5 mg/mL in PBS (pH 7.2).[3] | [2][3] |

| Storage | Store at -20°C. | [3] |

Biological Activities and Quantitative Data

Corilagin exhibits a broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, antiviral, and hepatoprotective effects. The following tables summarize key quantitative data from various studies.

Anticancer Activity (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | References |

| Bel7402 | Hepatocellular Carcinoma | 24.5 | [2] |

| SMMC7721 | Hepatocellular Carcinoma | 23.4 | [2] |

| A549 | Lung Cancer | 28.8 ± 1.2 | [4][5] |

| SKOv3ip | Ovarian Cancer | 160 | [4] |

| Hey | Ovarian Cancer | 160 | [4] |

| Chang-liver (Normal) | - | 131.4 | [2] |

Antiviral Activity (EC₅₀ Values)

| Virus | Assay | EC₅₀ | References |

| SARS-CoV-2 | Inhibition of viral replication in cell culture | 0.13 µmol/L | [6][7] |

| Human Enterovirus 71 (EV71) | Reduction of cytotoxicity in Vero cells | 5.6 µg/mL | [8] |

| Coxsackievirus A16 (CA16) | Reduction of cytotoxicity in Vero cells | 32.33 µg/mL | [8] |

Antioxidant Activity (IC₅₀ Values)

| Assay | IC₅₀ | References |

| H₂O₂ scavenging | 76.85 µg/mL | [9] |

| NO scavenging | 66.64 µg/mL | [9] |

| *OH scavenging | 26.68 µg/mL | [9] |

| DPPH scavenging | 8-fold lower than Trolox | [10] |

Key Signaling Pathways and Mechanisms of Action

Corilagin exerts its biological effects by modulating several critical intracellular signaling pathways. Understanding these pathways is key to elucidating its therapeutic potential.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, cell survival, and proliferation. Corilagin has been shown to inhibit the activation of NF-κB.[4] This is achieved by preventing the degradation of IκBα, the inhibitory protein of NF-κB. By stabilizing IκBα, corilagin sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory and pro-survival genes.[4]

References

- 1. Effect of Corilagin on the Proliferation and NF-κB in U251 Glioblastoma Cells and U251 Glioblastoma Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Corilagin is a potent inhibitor of NF-kappaB activity and downregulates TNF-alpha induced expression of IL-8 gene in cystic fibrosis IB3-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Corylin accelerated wound healing through SIRT1 and PI3K/AKT signaling: a candidate remedy for chronic non-healing wounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Corilagin inhibits the double strand break-triggered NF-kappaB pathway in irradiated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. ccrod.cancer.gov [ccrod.cancer.gov]

- 10. researchgate.net [researchgate.net]

Corilagin: An In-Depth Technical Guide to its Ellagitannin Antioxidant Properties

Executive Summary: Corilagin (B190828), a prominent member of the ellagitannin family, has garnered significant scientific attention for its potent antioxidant and anti-inflammatory properties.[1] This polyphenolic compound, found in various medicinal plants, combats oxidative stress through multiple mechanisms, including direct radical scavenging, chelation of metal ions, and modulation of key cellular signaling pathways.[2][3][4] Preclinical studies have demonstrated its protective effects in a range of oxidative stress-related conditions, such as drug-induced liver injury, cerebral ischemia, and inflammation.[5][6][7] This technical guide provides a comprehensive overview of corilagin's antioxidant activity, detailing its molecular mechanisms, summarizing quantitative data, outlining relevant experimental protocols, and visualizing its action on critical signaling pathways. The information presented is intended for researchers, scientists, and drug development professionals exploring the therapeutic potential of corilagin.

Introduction

Corilagin (β-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-d-glucose) is a hydrolyzable tannin distinguished by its unique chemical structure, which is responsible for its broad-spectrum biological activities.[1][8] As an ellagitannin, it is an ester of a sugar (glucose) with gallic acid and hexahydroxydiphenic acid.[1] It is a major active component in many ethnopharmacological plants, particularly those from the Phyllanthus genus, such as Phyllanthus urinaria and Phyllanthus emblica.[2][9] Corilagin's therapeutic potential stems from its well-documented antioxidant, anti-inflammatory, hepatoprotective, and anti-tumor effects.[1][2] This guide focuses specifically on its role as an antioxidant, exploring the molecular underpinnings of its efficacy.

Antioxidant Mechanisms of Corilagin

Corilagin exerts its antioxidant effects through a multi-pronged approach, addressing both the direct neutralization of reactive oxygen species (ROS) and the enhancement of endogenous antioxidant defenses.

-

Direct Radical Scavenging: Corilagin possesses strong scavenging activity against various free radicals, including 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), hydroxyl radicals (*OH), and superoxide (B77818) radicals.[2] This activity is attributed to the numerous hydroxyl groups in its galloyl and hexahydroxydiphenoyl moieties, which can donate hydrogen atoms to neutralize free radicals.

-

Metal Ion Chelation: Corilagin demonstrates significant Fe²⁺-chelation capabilities.[3] By binding to pro-oxidant metal ions like iron, it prevents their participation in Fenton-like reactions, which are a major source of highly damaging hydroxyl radicals.

-

Modulation of Endogenous Antioxidant Enzymes: Beyond direct scavenging, corilagin upregulates the expression and activity of critical antioxidant enzymes within the cell.[4][10] This is primarily achieved through the activation of the Nrf2 signaling pathway, which leads to increased production of enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).[4]

Key Signaling Pathways Modulated by Corilagin

Corilagin's antioxidant and anti-inflammatory effects are intricately linked to its ability to modulate several key intracellular signaling pathways that regulate cellular responses to oxidative stress.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[5] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, corilagin can induce the dissociation of Nrf2 from Keap1.[4] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, triggering their transcription.[4] Corilagin has been shown to activate this pathway, in some cases via upstream regulation of AMPK/GSK3β signaling, leading to enhanced cellular defense against oxidative damage.[4][11]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[12] Inflammatory stimuli, such as lipopolysaccharide (LPS) or tissue damage, can activate the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκBα).[13] This leads to the degradation of IκBα and the release of the NF-κB p65 subunit, allowing it to move into the nucleus and activate the transcription of pro-inflammatory genes like TNF-α, IL-1β, and IL-6.[12][13] Corilagin has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of these inflammatory mediators which also contribute to oxidative stress.[9][12]

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), are key signaling molecules involved in cellular stress responses, apoptosis, and inflammation.[9] Over-activation of ERK and JNK is associated with increased oxidative stress and cell death in various injury models, such as acetaminophen-induced hepatotoxicity.[9] Studies have demonstrated that corilagin can protect cells by suppressing the phosphorylation and activation of ERK and JNK, thereby mitigating downstream inflammatory and apoptotic events.[9][14]

Quantitative Antioxidant Activity

The antioxidant capacity of corilagin has been quantified through various in vitro and in vivo experimental models.

Table 1: In Vitro Antioxidant and Radical Scavenging Activity of Corilagin

This table summarizes the 50% inhibitory concentration (IC₅₀) values of corilagin in various cell-free antioxidant assays. Lower IC₅₀ values indicate greater antioxidant potency.

| Assay Type | Target Radical/Substance | IC₅₀ Value (μM or μg/mL) | Reference |

| DPPH Radical Scavenging | DPPH• | 5.37 ± 0.11 μM | [3] |

| ABTS Radical Scavenging | ABTS•+ | 7.12 ± 0.15 μM | [3] |

| Ferrous Ion (Fe²⁺) Chelation | Fe²⁺ | 44.5 ± 1.5 μM | [3] |

| Hydroxyl Radical Scavenging | •OH | 26.68 μg/mL | [15] |

| Nitric Oxide Scavenging | NO | 66.64 μg/mL | [15][16] |

| Hydrogen Peroxide Scavenging | H₂O₂ | 76.85 μg/mL | [15] |

Note: Trolox, a vitamin E analog, used as a positive control in the DPPH and ABTS assays, had IC₅₀ values of 43.1 ± 0.8 μM and 12.2 ± 0.3 μM, respectively, highlighting corilagin's superior scavenging potential in these assays.[3]

Table 2: Effect of Corilagin on Oxidative Stress Markers in In Vivo Models

This table presents the effects of corilagin treatment on key biomarkers of oxidative stress and tissue damage in animal models.

| Model | Biomarker | Effect of Corilagin | Dosage | Reference |

| Acetaminophen-induced liver injury (mice) | Malondialdehyde (MDA) | Significantly decreased | 1-20 mg/kg | [9] |

| Acetaminophen-induced liver injury (mice) | Myeloperoxidase (MPO) | Significantly decreased | 1-10 mg/kg | [9][17] |

| Acetaminophen-induced liver injury (mice) | Glutathione (GSH) | Significantly increased | 1-10 mg/kg | [17] |

| Cerebral Ischemia (rats) | Malondialdehyde (MDA) | Significantly decreased | Not specified | [5][18] |

| Cerebral Ischemia (rats) | Superoxide Dismutase (SOD) | Restored activity | Not specified | [5][18] |

| Cerebral Ischemia (rats) | Glutathione (GSH) | Restored activity | Not specified | [5][18] |

| Concanavalin A-induced hepatic injury (mice) | Malondialdehyde (MDA) | Significantly reduced | 25 mg/kg | [19] |

| Concanavalin A-induced hepatic injury (mice) | Superoxide Dismutase (SOD) | Significantly increased activity | 25 mg/kg | [19] |

Table 3: Effect of Corilagin on Oxidative Stress Markers in In Vitro (Cell-Based) Models

This table shows the impact of corilagin on cellular markers of oxidative stress in cultured cells.

| Cell Line | Inducing Agent | Biomarker | Effect of Corilagin | Concentration | Reference |

| AML12 (mouse hepatocytes) | Palmitic/Oleic Acid | ROS accumulation | Reduced | 10-20 μM | [10] |

| AML12 (mouse hepatocytes) | Palmitic/Oleic Acid | MDA levels | Reduced | 10-20 μM | [10] |

| AML12 (mouse hepatocytes) | Palmitic/Oleic Acid | SOD, GSH-Px, CAT | Enhanced activities | 10-20 μM | [10] |

| HepG2 (human hepatocytes) | Acetaminophen (B1664979) (APAP) | ROS accumulation | Inhibited | 30 μM | [4] |

| RAW264.7 (mouse macrophages) | LPS | ROS production | Significantly inhibited | 25-100 μmol/L | [20][21] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the antioxidant properties of corilagin.

In Vitro Antioxidant Capacity Assays

These spectrophotometric methods are used to assess the direct radical-scavenging and metal-chelating properties of corilagin in a cell-free system.[22]

-

DPPH Radical Scavenging Assay:

-

Prepare a stock solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in methanol.

-

Add various concentrations of corilagin to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm using a spectrophotometer.

-

The percentage of scavenging activity is calculated relative to a control (without corilagin). The IC₅₀ value is determined from the dose-response curve.[3]

-

-

ABTS Radical Scavenging Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol (B145695) to a specific absorbance at 734 nm.

-

Add various concentrations of corilagin to the diluted ABTS•+ solution.

-

Measure the absorbance after a short incubation period (e.g., 6 minutes).

-

-

Ferrous Ion (Fe²⁺) Chelation Assay:

-

Mix corilagin solutions of different concentrations with a solution of FeCl₂.

-

Initiate the reaction by adding ferrozine. The mixture is shaken and incubated at room temperature for 10 minutes.

-

Measure the absorbance of the ferrozine-Fe²⁺ complex at 562 nm.

-

The chelating activity is calculated based on the reduction in absorbance compared to a control.[3]

-

In Vivo Model: Acetaminophen-Induced Hepatotoxicity